3'-(Trifluoromethoxy)acetophenone

Medicinal Chemistry Enzyme Inhibition CYP11B1

3'-(Trifluoromethoxy)acetophenone (CAS 170141-63-6) is a meta-substituted aromatic ketone belonging to the fluorinated acetophenone class, with a molecular formula of C9H7F3O2 and a molecular weight of 204.15 g/mol. It is characterized as a clear, colorless to light yellow liquid with a density of 1.285 g/mL at 25 °C and a boiling point of 49-51 °C at 13 mmHg.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 170141-63-6
Cat. No. B061127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Trifluoromethoxy)acetophenone
CAS170141-63-6
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)OC(F)(F)F
InChIInChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3
InChIKeyUYHTUQHYGKAYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-(Trifluoromethoxy)acetophenone (CAS 170141-63-6): Chemical Identity and Core Procurement Specifications


3'-(Trifluoromethoxy)acetophenone (CAS 170141-63-6) is a meta-substituted aromatic ketone belonging to the fluorinated acetophenone class, with a molecular formula of C9H7F3O2 and a molecular weight of 204.15 g/mol [1]. It is characterized as a clear, colorless to light yellow liquid with a density of 1.285 g/mL at 25 °C and a boiling point of 49-51 °C at 13 mmHg . The presence of the trifluoromethoxy (-OCF3) group at the meta position imparts distinct electronic and steric properties that differentiate it from non-fluorinated or differently substituted analogs .

Why Positional Isomers of 3'-(Trifluoromethoxy)acetophenone Are Not Interchangeable Substitutes


Substituting 3'-(Trifluoromethoxy)acetophenone with its 2'- or 4'-positional isomers or non-fluorinated analogs is not a straightforward procurement decision, as subtle differences in molecular geometry and electronic distribution can lead to significant variations in chemical reactivity and biological performance. The meta-substitution pattern of the target compound directs electrophilic aromatic substitution to different positions on the ring compared to the ortho or para isomers . Critically, in structure-activity relationship (SAR) studies, the inclusion of the 3-(trifluoromethoxy)benzyl moiety has been shown to yield a ~14-fold improvement in enzymatic inhibition potency compared to a lead compound lacking this specific fragment, underscoring that its spatial and electronic characteristics are not readily replicated by simpler or differently substituted benzyl groups [1].

Quantifiable Differentiation Evidence for 3'-(Trifluoromethoxy)acetophenone in Research and Development


Enhanced Enzymatic Inhibition Potency Conferred by the 3-(Trifluoromethoxy)benzyl Moiety

In a study focused on CYP11B1 inhibitors, a derivative containing the 3-(trifluoromethoxy)benzyl group—a direct synthetic application of the target compound—demonstrated a 14.4-fold increase in inhibitory potency. The optimized compound (Compound 7) achieved an IC50 of 5 nM, compared to 72 nM for the lead compound (Compound 2) which lacked this group [1]. This significant improvement highlights the value of the specific 3-(trifluoromethoxy)phenyl fragment in optimizing biological activity.

Medicinal Chemistry Enzyme Inhibition CYP11B1

Improved Selectivity Profile of a Derivative Over a Standard Inhibitor

The same derivative (Compound 7) also exhibited enhanced selectivity for CYP11B1 over CYP11B2 (SIB = 25) when compared to metyrapone (SIB = 4.8), a non-selective clinical drug [1]. While this is a property of the final derivative, it strongly suggests that the 3-(trifluoromethoxy)phenyl scaffold is a critical component for achieving both high potency and a favorable selectivity window.

Medicinal Chemistry Enzyme Selectivity CYP11B1

Physicochemical Property Profile Compared to 4'-Isomer

At ambient conditions, 3'-(trifluoromethoxy)acetophenone is a liquid with a density of 1.285 g/mL , whereas its 4'-positional isomer is a crystalline solid [1]. This difference in physical state is a direct and quantifiable consequence of the substitution pattern and can significantly impact handling, formulation, and purification strategies during synthesis and scale-up.

Physicochemical Properties Chemical Synthesis SAR

Key Application Scenarios for 3'-(Trifluoromethoxy)acetophenone Based on Verified Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies on CYP Enzymes

Researchers optimizing inhibitors of cytochrome P450 enzymes, particularly CYP11B1 for conditions like Cushing's syndrome, should consider this compound as a key intermediate. Evidence shows that incorporating the 3-(trifluoromethoxy)benzyl moiety—derived from this ketone—can dramatically improve both the potency (14-fold) and selectivity (5-fold) of lead compounds [1].

Fragment-Based Drug Discovery (FBDD) for Targeting Protein-Protein Interactions

This compound is noted as a valuable fragment molecule for drug discovery, providing a foundational scaffold for molecular linking and optimization [2]. Its specific size and physicochemical profile (e.g., LogP ~3.1) [3] make it a suitable starting point for FBDD campaigns aimed at challenging targets like the Runx1-CBFbeta interaction implicated in leukemia [4].

Synthesis of Advanced Intermediates for Agrochemicals and Fine Chemicals

The compound's role as a building block extends to the synthesis of commercial fungicides and other agrochemicals . The presence of the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which are desirable traits in agrochemical design, making this compound a strategic intermediate for developing new crop protection agents.

Precursor for Transition Metal-Catalyzed C-H Functionalization

As a meta-substituted acetophenone, this compound has been specifically studied in ruthenium-catalyzed C-H activation reactions with olefins [5]. This established reactivity profile makes it a relevant substrate for methodologies aimed at the direct functionalization of aromatic rings, a key strategy in streamlining complex molecule synthesis.

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